2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is a chemical compound with the molecular formula C16H17NO3. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its phenoxy and acetamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-(hydroxymethyl)phenol with 4-methylphenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the acetamide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups play a crucial role in binding to these targets, which may include enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(hydroxymethyl)phenoxy]-N-(4-methoxyphenyl)acetamide
- 2-[4-(hydroxymethyl)phenoxy]-N-(2-methylphenyl)acetamide
Uniqueness
2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenoxy and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-2-6-14(7-3-12)17-16(19)11-20-15-8-4-13(10-18)5-9-15/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBFPXDUJPRHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358432 |
Source
|
Record name | STK198981 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693822-38-7 |
Source
|
Record name | STK198981 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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